3-[(Phenylcarbamoyl)amino]butanoic acid
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Overview
Description
3-[(Phenylcarbamoyl)amino]butanoic acid, also known as PCAB, is a compound that has been widely studied in the field of biochemistry and pharmacology. This compound has shown potential in various scientific research applications due to its unique properties and mechanisms of action.
Scientific Research Applications
Antimicrobial Activity
A study on derivatives of 3-[(Phenylcarbamoyl)amino]butanoic acid demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This highlights the potential of compounds derived from this compound in developing new antimicrobial agents.
Synthesis of Novel Compounds
Research has focused on the enantioselective synthesis of derivatives of 3-aminopropanoic acid, which are analogous to aromatic amino acids, including phenyl, 4-hydroxyphenyl, and benzyl substituents (Arvanitis et al., 1998). These efforts are aimed at creating compounds with potential applications in drug development and chemical synthesis.
Applications in Materials Science
A study on phloretic acid, which shares structural similarities with this compound derivatives, explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional phenol-based reactions, with applications in developing new materials (Trejo-Machin et al., 2017).
Safety and Hazards
The safety information for 3-[(Phenylcarbamoyl)amino]butanoic acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(phenylcarbamoylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(7-10(14)15)12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCTJBRKVCRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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